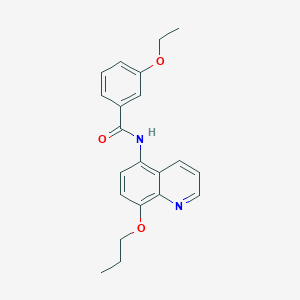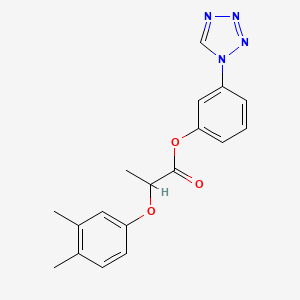
3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of ethoxy and propoxy groups attached to a quinoline and benzamide moiety, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions starting from aniline derivatives. The process may involve cyclization reactions using reagents such as phosphorus oxychloride (POCl3) and subsequent alkylation with propyl bromide to introduce the propoxy group.
Formation of the Benzamide Derivative: The benzamide moiety can be synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Coupling Reaction: The final step involves coupling the quinoline derivative with the benzamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides or benzamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group in the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Halogens (e.g., Br2), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Quinoline N-oxides, oxidized benzamide derivatives
Reduction: Reduced benzamide derivatives, amines
Substitution: Substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ethoxy-N-(8-quinolinyl)benzamide
- 3-acetoxy-2-methylbenzamide
- 2,3-dimethoxybenzamide
Uniqueness
3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of both ethoxy and propoxy groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-13-26-19-11-10-18(17-9-6-12-22-20(17)19)23-21(24)15-7-5-8-16(14-15)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
WXEMJEDWUGEMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OCC)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11324361.png)
![4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11324365.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11324373.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11324374.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324397.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11324406.png)

![7-(4-ethoxyphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324418.png)
![1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B11324419.png)

![4-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11324424.png)
![3-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11324427.png)
![N-(4-{[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11324429.png)
![(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11324451.png)
